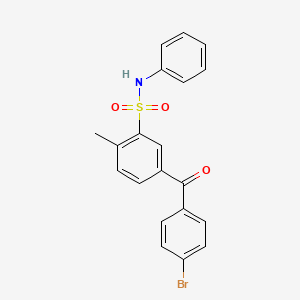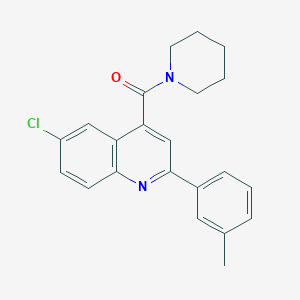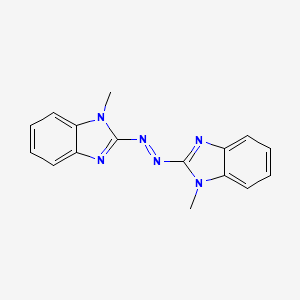
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide, also known as BBMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMPS belongs to the class of sulfonamide derivatives and has been extensively studied for its biological and medicinal properties.
Wirkmechanismus
The mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in lab experiments is its potent biological activity. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to exhibit potent activity against various biological targets, making it an attractive compound for drug discovery. However, one of the main limitations of using 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide. One direction is to study the structure-activity relationship of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide in vivo to evaluate its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its potential applications in various fields such as oncology, infectious diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been extensively studied for its biological and medicinal properties and has been shown to exhibit potent activity against various biological targets. Further research is needed to fully understand the mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 4-bromobenzoyl chloride with 2-methyl-N-phenylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide has also been studied for its potential use as an antibacterial and antifungal agent, as it has been shown to exhibit potent activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
5-(4-bromobenzoyl)-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3S/c1-14-7-8-16(20(23)15-9-11-17(21)12-10-15)13-19(14)26(24,25)22-18-5-3-2-4-6-18/h2-13,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGKJSAOVDGZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5970172.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)

![2-[2-(2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5970203.png)


![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)